An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dinitrobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dinitrobenzoic Acid
This guide provides a comprehensive technical overview of the core physicochemical properties of 2-chloro-4,6-dinitrobenzoic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. This document is structured to deliver not just data, but also the underlying scientific rationale for its determination, ensuring a thorough understanding for its application in a laboratory setting.
Introduction: The Chemical Identity and Significance of 2-Chloro-4,6-dinitrobenzoic Acid
2-Chloro-4,6-dinitrobenzoic acid, with the CAS Number 95192-61-3, is a substituted aromatic carboxylic acid.[1] Its structure, characterized by a benzene ring bearing a carboxylic acid group, a chlorine atom, and two nitro groups, imparts a unique combination of chemical reactivity and physical properties. This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry where it can be a building block for novel therapeutic agents.[1] The electron-withdrawing nature of the nitro and chloro substituents significantly influences its acidity and reactivity, making a thorough understanding of its physicochemical properties essential for its effective use.
Table 1: Core Identification and Physical Properties of 2-Chloro-4,6-dinitrobenzoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4,6-dinitrobenzoic acid | [1] |
| CAS Number | 95192-61-3 | [1] |
| Molecular Formula | C₇H₃ClN₂O₆ | [1] |
| Molecular Weight | 246.56 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 176 - 180 °C | [1] |
Acid Dissociation Constant (pKa): A Measure of Acidity
The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. A lower pKa value indicates a stronger acid. For a molecule like 2-chloro-4,6-dinitrobenzoic acid, the pKa is heavily influenced by the presence of strong electron-withdrawing nitro groups and the chloro substituent on the aromatic ring, which stabilize the carboxylate anion formed upon deprotonation.
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa of an ionizable compound. The underlying principle involves the gradual neutralization of the acid with a strong base of known concentration, while monitoring the change in pH of the solution.
Materials and Equipment:
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2-chloro-4,6-dinitrobenzoic acid
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Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
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Standardized 0.1 M hydrochloric acid (HCl) solution
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High-purity water (degassed to remove CO₂)
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Calibrated pH meter with a combination glass electrode
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Automatic titrator or a manual burette with 0.01 mL resolution
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Magnetic stirrer and stir bar
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Thermostatted titration vessel (to maintain a constant temperature, e.g., 25 °C)
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh a precise amount of 2-chloro-4,6-dinitrobenzoic acid to prepare a solution of known concentration (e.g., 0.01 M) in a known volume of high-purity water. Gentle heating may be required to aid dissolution.
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Titration Setup: Place the sample solution in the thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette.
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Initial pH Measurement: Begin stirring the solution and record the initial pH.
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Titration: Add small, precise increments of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
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Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.
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Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often by taking the first or second derivative of the titration curve.
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Replication: Perform the titration in triplicate to ensure accuracy and reproducibility.
Diagram 1: Experimental Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile
The solubility of a compound is a fundamental property that dictates its behavior in various solvent systems, which is of paramount importance in drug discovery and development for formulation and bioavailability. 2-Chloro-4,6-dinitrobenzoic acid is described as being more soluble in organic solvents, such as acetone, than in water.[1] This is expected due to the presence of the relatively nonpolar aromatic ring, although the polar carboxylic acid and nitro groups do confer some degree of polarity.
Quantitative solubility data is essential for practical applications. The following section outlines a robust experimental protocol for determining the solubility of 2-chloro-4,6-dinitrobenzoic acid in various solvents.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid in the solvent for a prolonged period and then measuring the concentration of the dissolved solute.
Materials and Equipment:
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2-chloro-4,6-dinitrobenzoic acid (crystalline solid)
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A range of high-purity solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)
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Glass vials with screw caps
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Orbital shaker or wrist-action shaker in a temperature-controlled environment
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Analytical balance
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Centrifuge
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Volumetric flasks and pipettes
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A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 2-chloro-4,6-dinitrobenzoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.
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Solvent Addition: Add a known volume of each solvent to the respective vials.
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Equilibration: Tightly cap the vials and place them on the shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures). The samples should be agitated for a sufficient time to reach equilibrium, typically 24 to 72 hours.
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Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
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Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the supernatant (the clear, saturated solution) without disturbing the solid. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.
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Concentration Analysis: Determine the concentration of the diluted solution using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve of known concentrations.
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Solubility Calculation: Calculate the solubility of 2-chloro-4,6-dinitrobenzoic acid in the original solvent, taking into account the dilution factor. Express the results in units such as mg/mL or mol/L.
Spectroscopic Profile
The spectroscopic profile of a molecule provides a unique fingerprint that is invaluable for its identification and structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and nitro substituents. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift, and its position may be concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing substituents, and the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and strong asymmetric and symmetric N-O stretches for the nitro groups.
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak in the mass spectrum will confirm the molecular weight of 2-chloro-4,6-dinitrobenzoic acid.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-chloro-4,6-dinitrobenzoic acid. While some experimental data, such as a precise pKa value, require determination, the established protocols outlined herein provide a clear and reliable path for researchers to obtain this information. A thorough understanding and application of these principles are essential for the successful utilization of this important chemical intermediate in research and development.
References
- EvitaChem. (n.d.). 2-Chloro-4,6-dinitrobenzoic acid.
- Stenutz, R. (n.d.). pKa Values.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Benchchem. (n.d.). Technical Guide: Solubility of 2-Chloro-6-mercaptobenzoic Acid in Organic Solvents.
- University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents.
- Stenutz, R. (n.d.). pKa values.
